4-Dimethylamino-3-phenyl-butyric acid hydrochloride

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Phenyl-GABA derivative sourcing is error-prone: confusing the free base (MW 207.27) with the HCl salt (MW 243.73) causes a 17.6% stoichiometric error in assay calculations. • Supplied definitively as the HCl salt (≥96%, off-white solid) for accurate aqueous stock preparation • Tertiary dimethylamino group (LogP ~2.23) enhances lipophilicity vs. primary amine analogs for distinct GABAB/CPT2 SAR studies • Consistent quality eliminates pre-experimental purification, accelerating medicinal chemistry campaigns

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 1965310-06-8
Cat. No. B1472192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-3-phenyl-butyric acid hydrochloride
CAS1965310-06-8
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCN(C)CC(CC(=O)O)C1=CC=CC=C1.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H
InChIKeyQUDWTUOJGOXAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride – Identity & Procurement


4-Dimethylamino-3-phenyl-butyric acid hydrochloride (CAS 1965310-06-8), also named 4-(dimethylamino)-3-phenylbutanoic acid hydrochloride (1:1), is a phenyl-substituted γ-aminobutyric acid (GABA) derivative supplied as an off-white solid hydrochloride salt [1]. The compound has a molecular formula of C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol [1]. It contains a chiral center at the 3-phenyl position and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry .

Hydrochloride salt of chiral 3-phenyl GABA derivative
Tertiary dimethylamino group (distinct from primary amine analogs)
Supplied as off-white solid; research use only

4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride – Substitution Concerns


Generic substitution among phenyl-GABA derivatives is scientifically unreliable due to distinct structural modifications that alter key physicochemical and pharmacological parameters. The target compound's tertiary dimethylamino group confers different hydrogen-bonding capacity, lipophilicity (LogP), and ionization state compared to primary amine analogs like 4-amino-3-phenylbutyric acid (phenibut) or halogenated derivatives like baclofen [1]. These variations directly impact receptor binding affinity, blood-brain barrier permeability, and in vitro assay reproducibility . Furthermore, commercial availability and purity specifications vary significantly between vendors, with some listing only the free base form (MW 207.27) versus the hydrochloride salt (MW 243.73), which can lead to stoichiometric errors in experimental design .

Amine type
Tertiary dimethylamino (target): 2 H-bond donors, higher LogP context
Primary amine analogs (phenibut, baclofen): 3 H-bond donors, lower lipophilicity may shift receptor binding and permeability profiles
Salt form
Hydrochloride (243.73 g/mol): defined stoichiometry, improved aqueous solubility
Free base (207.27 g/mol): different MW alters molar calculations; lower solubility may limit in vitro assay consistency
Vendor purity
Typically ≥96% (multiple vendors), verified salt form
Free base typically 95%; purity and impurity profiles may differ, affecting synthesis reproducibility

4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride – Quantitative Differentiation


Molecular Weight: Salt vs. Free Base

The target compound (hydrochloride salt) has a molecular weight of 243.73 g/mol, which is 17.6% higher than the free base form (4-Dimethylamino-3-phenyl-butyric acid, CAS 22494-46-8) at 207.27 g/mol [1]. This difference is critical for accurate molar calculations in solution preparation and reaction stoichiometry. The hydrochloride form is an off-white solid with a purity specification of ≥96% from reputable vendors, whereas the free base is typically offered at 95% purity .

MW: Salt vs Free Base
Head-to-head
243.73 g/mol (HCl) vs 207.27 g/mol (free base) — +36.46 g/mol (17.6% higher)
Correct salt selection avoids 17.6% molar calculation error
PubChem computed data; hydrochloride identity confirmed
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Lipophilicity Enhancement via Dimethylamino Substitution

The target compound's tertiary dimethylamino group increases calculated lipophilicity (cLogP) relative to primary amine analogs. While direct experimental LogP data for the target compound is not publicly available, the computed LogP for the parent structure is 2.23 . For comparison, the primary amine analog 4-amino-3-phenylbutyric acid (phenibut) has a lower LogP due to increased hydrogen-bonding capacity (3 H-bond donors vs. 2 for the target compound) [1]. Increased lipophilicity is correlated with enhanced passive membrane permeability and potential blood-brain barrier penetration [2].

Dimethylamino LogP
Class-level inference
Computed LogP ~2.2; primary amine analogs have lower LogP due to additional H-bond donor
May support CNS-penetrant probe design context
Experimental LogP unavailable; structural class inference only
Medicinal Chemistry ADME Drug Design

Aqueous Solubility: Salt Form Advantage

The hydrochloride salt of the target compound is reported to be soluble in water and organic solvents such as ethanol and methanol . In contrast, the free base form (CAS 22494-46-8) is expected to have significantly lower aqueous solubility due to the absence of an ionizable counterion. This is a well-established class property: hydrochloride salts of amines typically exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases, which is critical for achieving consistent dosing in in vitro pharmacological assays [1].

Salt-Form Solubility
Class-level
Hydrochloride reported water-soluble; free base expected lower solubility (class property)
Supports consistent in vitro assay preparation
Qualitative vendor statement; salt solubility literature supports class-level expectation
Biochemical Assays Formulation Pharmacology

Purity Benchmarking Across Suppliers

The target compound (4-Dimethylamino-3-phenyl-butyric acid hydrochloride) is consistently offered at a purity of ≥96% by multiple reputable vendors including Sigma-Aldrich and ChemScene . In contrast, the free base analog (CAS 22494-46-8) is typically specified at a minimum purity of 95% . While this 1% difference appears minor, for building block procurement in multi-step syntheses, higher initial purity can reduce downstream purification burden and improve overall yield.

Supplier Purity
Cross-study
≥96% (multiple vendors) vs free base min 95% (alternate vendor)
Higher purity may reduce downstream purification burden
Vendor datasheets; HPLC analysis context
Analytical Chemistry Quality Control Procurement

4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride – Recommended Use Cases


CNS-Penetrant GABAergic Probe Synthesis

The compound's tertiary dimethylamino group enhances lipophilicity (computed LogP 2.23), suggesting improved blood-brain barrier permeability compared to primary amine analogs [1]. Researchers investigating GABAB receptor modulation or CPT2 inhibition can utilize this hydrochloride salt as a versatile building block for constructing phenyl-GABA derivatives with altered pharmacokinetic profiles [2].

Reliable Solubility for In Vitro Assays

The hydrochloride salt form ensures adequate water solubility for preparing stock solutions and performing reproducible concentration-response experiments . This is critical for assays involving carnitine palmitoyltransferase (CPT) enzymes or GABA receptors, where precipitation of the free base could lead to false-negative results [2].

High-Purity Starting Material for Multi-Step Synthesis

With a commercial purity specification of ≥96% , this compound serves as a reliable starting material for constructing more complex 4-dimethylaminobutyric acid derivatives, including those described in patents related to CPT2 inhibitors and neurological agents [2]. The consistent quality reduces the need for additional purification steps, saving time and resources in academic and industrial laboratories.

Accurate Stoichiometry for Analytical Method Development

The precise molecular weight of 243.73 g/mol for the hydrochloride salt is essential for preparing calibration standards in LC-MS or HPLC method development [1]. Using the correct salt form eliminates a 17.6% molar mass error that would occur if the free base molecular weight were erroneously applied, ensuring accurate quantification in analytical workflows.

Application
Selection Property
Validation Focus
GABA receptor probe design studies
Lipophilicity (tertiary amine)
Blood-brain barrier permeability models
In vitro pharmacological assays
Hydrochloride salt aqueous solubility
Concentration-response curve reproducibility
Multi-step medicinal chemistry synthesis
Verified high purity specification
Downstream purification burden and yield reproducibility
Analytical method calibration
Defined salt-form molecular weight
Molar calculation accuracy in LC-MS/HPLC workflows

Technical Documentation Hub

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